molecular formula C11H20N2OS2 B1345815 3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione CAS No. 400756-35-6

3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione

Cat. No. B1345815
M. Wt: 260.4 g/mol
InChI Key: MARVXSTVXUJOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione is a derivative of thiazolidine, a heterocyclic compound containing sulfur and nitrogen. The structure of the compound suggests that it may have interesting chemical and biological properties, such as antimicrobial activities, which are often associated with thiazolidine derivatives .

Synthesis Analysis

The synthesis of thiazolidine derivatives typically involves the formation of the thiazolidine ring by condensation reactions. For example, the synthesis of 5-[4-(1-methylcyclohexylmethoxy)benzyl]-2,4-thiazolidinedione, a related compound, was achieved by clarifying the structure of its metabolites and studying their pharmacological properties . Although the exact synthesis of 3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by the presence of a five-membered ring containing sulfur and nitrogen atoms. The specific substituents on the ring, such as the hydroxyamino group and the cyclohexyl moiety, can significantly influence the chemical behavior and reactivity of the compound. The stereochemistry of the substituents, as seen in the synthesis of stereoselective hydroxylated cyclohexanecarboxylic acids , is also crucial for the biological activity of these molecules.

Chemical Reactions Analysis

Thiazolidine derivatives are known to undergo various chemical reactions, including cycloaddition. For instance, the cycloaddition of 5-(2-thienyl)methylene derivatives of thiazolidinone-4-thiones to different dienophiles has been evaluated, showing complete site and regioselectivity . Additionally, the carbamoylation of hydroxyaminothiazolidine-2-thiones can lead to rearrangements, forming ureidothiazolidin-2-ones . These reactions highlight the reactivity of thiazolidine derivatives and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. The presence of polar functional groups, such as hydroxyamino, can affect the solubility and stability of the compound. The reactivity towards aldehydes, as demonstrated by the formation of substituted thiazolidine carboxylic acids from aminothiols and aldehydes , is an important chemical property that can lead to the formation of biologically active metabolites in vivo.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown that thiazolidine derivatives are pivotal in the regioselective synthesis of trisubstituted pyrazolo[3,4-d]thiazoles, highlighting their utility in creating complex heterocyclic structures (Gautam, Gautam, & Chaudhary, 2014). These compounds have potential applications in pharmaceuticals and agrochemicals due to their diverse biological activities.

Catalysts and Intermediates in Organic Synthesis

Thiazolidine compounds are utilized as intermediates in the construction of fused and spiro nitrogen/sulfur-containing heterocycles, indicating their versatility in organic synthesis (Attanasi et al., 2008). This demonstrates the compound's potential role in the synthesis of complex molecules with specific functions.

Structural and Conformational Studies

Studies on thiazolidine derivatives have also contributed to understanding molecular structures and conformations, as seen in the X-ray crystallographic determinations and comparison with nuclear magnetic resonance data (Nuzzo et al., 1984). This information is critical for designing molecules with desired physical and chemical properties.

Development of Analytical Reagents

Thiazolidine derivatives have been used in the development of specific colorimetric reagents for the determination of metal ions in solutions, showing their applicability in analytical chemistry (Stiff, 1972). This application can be vital in environmental monitoring and quality control in various industries.

properties

IUPAC Name

3-cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2OS2/c1-11(2)9(12-14)13(10(15)16-11)8-6-4-3-5-7-8/h8-9,12,14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARVXSTVXUJOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=S)S1)C2CCCCC2)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione

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